molecular formula C11H17NO5S B1408574 Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1340481-91-5

Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No. B1408574
M. Wt: 275.32 g/mol
InChI Key: YXFLECMRQFDZGN-UHFFFAOYSA-N
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Description

“Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” is a spirocyclic compound . It is a synthetic analog of the natural product, tetracycline. This compound is a sulfone-containing spirocyclic β-lactam.


Synthesis Analysis

This spirocyclic building block was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .


Molecular Structure Analysis

The empirical formula of this compound is C11H17NO5S . Its molecular weight is 275.32 . The SMILES string representation of this compound is O=C (CCS1 (=O)=O)C21CN (C (OC © ©C)=O)C2 .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide has been synthesized as a cyclic amino acid ester, characterized using spectroscopy and mass spectrometry, and analyzed through single-crystal X-ray diffraction to determine its structure. This compound exhibits a bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Reaction Pathways

  • The compound has been involved in reactions with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. These reactions are significant for understanding the chemical behavior of such spirocyclic compounds (Moskalenko & Boev, 2012).

Drug Discovery and Synthesis of Novel Compounds

  • New classes of thia/oxa-azaspiro[3.4]octanes, including tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide, have been synthesized for use as multifunctional, structurally diverse modules in drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Applications in Enantioselective Approaches

  • The compound has been synthesized as part of enantioselective approaches, highlighting its potential in producing chiral compounds useful in various scientific and pharmaceutical applications (Moriguchi et al., 2014).

NMR Spectroscopy for Absolute Configuration Assignment

  • NMR spectroscopy has been applied to assign the absolute configuration of derivatives of tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide, emphasizing its significance in stereochemical analysis (Jakubowska et al., 2013).

Photochemical and Thermal Rearrangements

  • The compound has been involved in studies exploring photochemical and thermal rearrangements of oxaziridines, providing insights into the stereoelectronic control theory and the mechanism of such transformations (Lattes et al., 1982).

Safety And Hazards

The safety class code for this compound is 13, which means it is non-combustible . The WGK (Water Hazard Class) for this compound is 3 . The flash point is not applicable .

Future Directions

This compound provides a new area of chemical space with straightforward functional handles for further diversification . It could potentially be used as a multifunctional module in drug discovery .

properties

IUPAC Name

tert-butyl 5,5,8-trioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFLECMRQFDZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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